4-Iodooxazole-5-carboxylic acid
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Overview
Description
4-Iodooxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of an iodine atom at the fourth position and a carboxylic acid group at the fifth position makes this compound a unique and valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Iodooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxazole derivatives .
Scientific Research Applications
4-Iodooxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and cytotoxic activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Iodooxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. Additionally, it may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Oxazole-4-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Isoxazole derivatives: Differ in the position of the nitrogen atom, leading to variations in chemical reactivity and biological activity.
Uniqueness: 4-Iodooxazole-5-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-iodo-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2INO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUCFYSOUXDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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